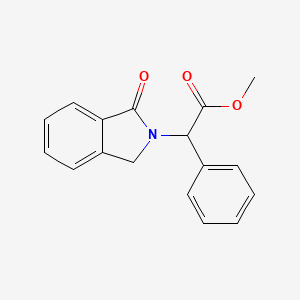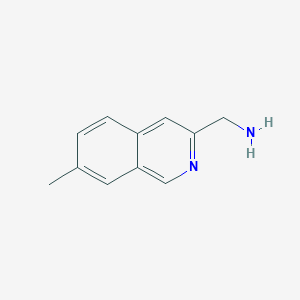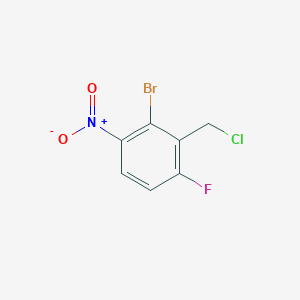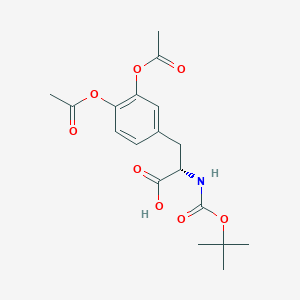
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine is a derivative of the amino acid tyrosine. This compound is characterized by the presence of acetyl groups and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the acetylation of the hydroxyl group on the tyrosine side chain. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the selective protection and acetylation of the desired functional groups.
化学反応の分析
Types of Reactions
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and Boc protecting groups can be removed under acidic or basic conditions.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove protecting groups.
Substitution: Nucleophiles such as amines or thiols can be used to replace acetyl groups.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include deprotected tyrosine derivatives, substituted tyrosine compounds, and oxidized or reduced forms of the original compound.
科学的研究の応用
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of peptide-based drugs and as a precursor in the synthesis of bioactive peptides.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the acetyl groups provide stability and reactivity. The compound can be incorporated into peptides and proteins, where it participates in biochemical reactions and interactions.
類似化合物との比較
Similar Compounds
N-Boc-L-tyrosine: Similar to O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine but lacks the acetyl groups.
O-Acetyl-L-tyrosine: Similar but lacks the Boc protecting group.
N-Boc-L-phenylalanine: Similar structure but with a phenylalanine backbone instead of tyrosine.
Uniqueness
This compound is unique due to the presence of both Boc and acetyl protecting groups, which provide enhanced stability and reactivity compared to other tyrosine derivatives. This makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required.
特性
分子式 |
C18H23NO8 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
(2S)-3-(3,4-diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H23NO8/c1-10(20)25-14-7-6-12(9-15(14)26-11(2)21)8-13(16(22)23)19-17(24)27-18(3,4)5/h6-7,9,13H,8H2,1-5H3,(H,19,24)(H,22,23)/t13-/m0/s1 |
InChIキー |
STACXKDHXDXGGG-ZDUSSCGKSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


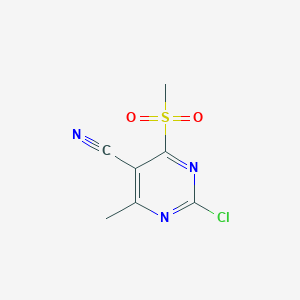

![(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)
![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)

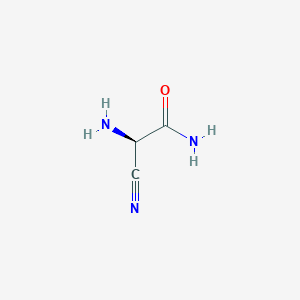
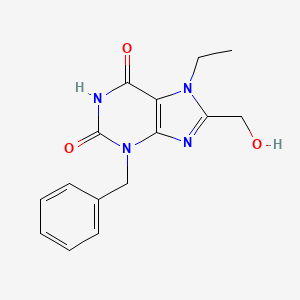

![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)

